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Introduction
N-Tosylaziridines are versatile synthetic intermediates employed in the construction of

complex nitrogen-containing molecules. The inherent ring strain of the three-membered

aziridine ring, activated by the electron-withdrawing N-tosyl group, facilitates nucleophilic ring-

opening reactions. This process allows for the stereospecific introduction of a wide range of

functionalities, leading to the synthesis of valuable building blocks such as β-amino alcohols,

vicinal diamines, and β-amino acids.[1][2] These products are crucial scaffolds in the

development of pharmaceuticals, including antiviral and anticancer agents.

This document provides detailed application notes, experimental protocols, and quantitative

data for the nucleophilic ring-opening of N-tosylaziridines with various nucleophiles.

Reaction Mechanism and Regioselectivity
The nucleophilic ring-opening of N-tosylaziridines typically proceeds via an SN2-type

mechanism.[3] The regioselectivity of the attack is influenced by both steric and electronic

factors of the aziridine substituents.

Alkyl-substituted N-tosylaziridines: Nucleophilic attack generally occurs at the less sterically

hindered carbon atom.
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Aryl- or vinyl-substituted N-tosylaziridines: Nucleophilic attack is favored at the benzylic or

allylic position, respectively, due to stabilization of the partial positive charge in the transition

state.

Lewis acid or organocatalysts can be employed to enhance the reactivity of the aziridine ring

and influence the regioselectivity of the reaction.[3]

SN2-type Ring-Opening of N-Tosylaziridine
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Caption: General mechanism of nucleophilic ring-opening of N-Tosylaziridine.

Data Presentation: Regioselectivity and Yields
The following tables summarize quantitative data for the ring-opening of various N-
tosylaziridines with different nucleophiles, highlighting the regioselectivity and isolated yields.

Table 1: Ring-Opening with Zinc(II) Halides[3]
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Entry Aziridine ZnX₂
Product(s
)

Time (h) Yield (%)
Ratio
(Attacked
at C2:C3)

1

2-Phenyl-

N-

tosylaziridi

ne

ZnCl₂

2-Chloro-2-

phenyl-N-

tosylethana

mine

2 86 >99:1

2

2-Phenyl-

N-

tosylaziridi

ne

ZnBr₂

2-Bromo-2-

phenyl-N-

tosylethana

mine

1.5 83 >99:1

3

2-Phenyl-

N-

tosylaziridi

ne

ZnI₂

2-Iodo-2-

phenyl-N-

tosylethana

mine

1 81 >99:1

4

2-Methyl-

N-

tosylaziridi

ne

ZnI₂

2-Iodo-N-

tosylpropa

n-1-amine /

1-Iodo-N-

tosylpropa

n-2-amine

6 75 10:90

5

Cyclohexe

ne-N-

tosylaziridi

ne

ZnI₂

trans-2-

Iodo-N-

tosylcycloh

exanamine

3 85 >99:1

Table 2: TBD-Catalyzed Ring-Opening with Acid Anhydrides
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Entry Aziridine
Acid
Anhydride

Product Time (h) Yield (%)

1
2-Phenyl-N-

tosylaziridine

Acetic

Anhydride

2-Acetoxy-1-

phenyl-N-

tosylethanami

ne

24 92

2
2-Phenyl-N-

tosylaziridine

Propionic

Anhydride

2-

Propionyloxy-

1-phenyl-N-

tosylethanami

ne

24 95

3
2-Methyl-N-

tosylaziridine

Acetic

Anhydride

1-Acetoxy-N-

tosylpropan-

2-amine

24 88

4

Cyclohexene-

N-

tosylaziridine

Acetic

Anhydride

trans-2-

Acetoxy-N-

tosylcyclohex

anamine

12 91

Experimental Protocols
Protocol 1: General Procedure for Ring-Opening of N-
Tosylaziridines with Zinc(II) Halides[3]
This protocol describes a general method for the regioselective synthesis of β-haloamines.
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Workflow for Zinc(II) Halide Mediated Ring-Opening

Start

Suspend anhydrous ZnX₂ in CH₂Cl₂
and reflux for 5 min.

Slowly add a solution of
N-tosylaziridine in anhydrous CH₂Cl₂.

Reflux the mixture until completion
(monitored by TLC).

Quench the reaction with saturated
aqueous NH₄Cl solution.

Extract the product with CH₂Cl₂.

Dry the organic layer over anhydrous Na₂SO₄

and concentrate under reduced pressure.

Purify the crude product by
flash column chromatography.

End
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Caption: Experimental workflow for the synthesis of β-haloamines.
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Materials:

N-Tosylaziridine (1.0 equiv)

Anhydrous Zinc(II) halide (ZnCl₂, ZnBr₂, or ZnI₂) (2.0 equiv)

Anhydrous Dichloromethane (CH₂Cl₂)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

A suspension of anhydrous zinc(II) halide (2.0 equiv) in anhydrous CH₂Cl₂ is refluxed for 5

minutes under a nitrogen atmosphere.

A solution of the N-tosylaziridine (1.0 equiv) in anhydrous CH₂Cl₂ is added slowly to the

refluxing suspension.

The resulting mixture is refluxed until the starting material is consumed, as monitored by Thin

Layer Chromatography (TLC).

The reaction mixture is cooled to room temperature and quenched by the addition of a

saturated aqueous NH₄Cl solution.

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated

under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired β-haloamine.
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Protocol 2: General Procedure for TBD-Catalyzed Ring-
Opening of N-Tosylaziridines with Acid Anhydrides
This protocol outlines a method for the synthesis of β-amino esters using an organocatalyst.

Materials:

N-Tosylaziridine (1.0 equiv)

Acid Anhydride (1.2 equiv)

1,5,7-Triazabicyclo[4][4]dec-5-ene (TBD) (0.05 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Ethyl acetate

Silica gel for column chromatography

Procedure:

To a solution of N-tosylaziridine (1.0 equiv) in anhydrous DMF, add the acid anhydride (1.2

equiv) and TBD (0.05 equiv).

The reaction mixture is stirred at 50 °C and monitored by TLC.

Upon completion, the reaction is cooled to room temperature and quenched with a saturated

aqueous NH₄Cl solution.

The mixture is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

corresponding β-amino ester.
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Application in Drug Development: Synthesis of
Oseltamivir (Tamiflu®)
A key step in some synthetic routes to the antiviral drug Oseltamivir (Tamiflu®) involves the

nucleophilic ring-opening of an aziridine intermediate.[5][6][7] Although the commercial

synthesis has evolved, early scalable syntheses utilized this strategy. In one approach, an

aziridine intermediate, derived from shikimic acid, is opened with 3-pentanol to introduce the

characteristic pentyloxy side chain of the drug.[6]

Key Step in an Oseltamivir Synthesis

Aziridine Intermediate
(from Shikimic Acid)

Nucleophilic
Ring-Opening

3-Pentanol

Ether Intermediate Oseltamivir (Tamiflu®)Further Steps

Click to download full resolution via product page

Caption: Role of aziridine ring-opening in Oseltamivir synthesis.

This application highlights the importance of N-tosylaziridine ring-opening reactions in

providing access to complex and medicinally relevant molecules. The ability to introduce key

functionalities with high stereocontrol makes this a powerful tool for drug development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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